Cas no 1784038-91-0 (6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine)
6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Spiro[3H-indole-3,3'-pyrrolidine], 6-bromo-1,2-dihydro-
- 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine
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- MDL: MFCD30500240
- Inchi: 1S/C11H13BrN2/c12-8-1-2-9-10(5-8)14-7-11(9)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2
- InChI Key: SBHXNHQWRCTHHF-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(Br)=C2)C2(CCNC2)C1
6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-339281-0.05g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
| Enamine | EN300-339281-0.1g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
| Enamine | EN300-339281-0.25g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
| Enamine | EN300-339281-0.5g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
| Enamine | EN300-339281-1.0g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-339281-2.5g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-339281-5.0g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-339281-10.0g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-339281-1g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 1g |
$743.0 | 2023-09-03 | ||
| Enamine | EN300-339281-5g |
6-bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine] |
1784038-91-0 | 5g |
$2152.0 | 2023-09-03 |
6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine
Introduction to 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine (CAS No. 1784038-91-0)
6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique spirocyclic structure and brominated aromatic ring. This compound, identified by the CAS number 1784038-91-0, has garnered considerable attention due to its potential applications in drug discovery and molecular research. The spiroindole-pyrrolidine core structure is particularly intriguing, as it combines the rigidity of a spirocyclic framework with the flexibility of a dihydropyridine moiety, making it a versatile scaffold for medicinal chemistry.
The synthesis and exploration of 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine have been the focus of numerous studies aiming to uncover novel pharmacophores and develop innovative therapeutic agents. The presence of a bromine substituent at the 6-position enhances the reactivity of the molecule, allowing for further functionalization and derivatization. This property is particularly valuable in medicinal chemistry, where modularity and adaptability are key factors in designing compounds with desired biological activities.
In recent years, significant advancements have been made in understanding the pharmacological properties of spirocyclic compounds. The spiroindole-pyrrolidine scaffold has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. These findings have spurred interest in exploring derivatives of 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine as potential lead compounds for new drug development.
One of the most compelling aspects of this compound is its structural complexity, which allows for multiple points of interaction with biological targets. The spirocyclic core provides a stable framework that can be modified to optimize binding affinity and selectivity. Additionally, the bromine atom serves as a handle for further chemical manipulation, enabling the synthesis of a diverse library of analogs. This flexibility has made 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine a valuable tool in high-throughput screening campaigns and structure-activity relationship (SAR) studies.
The brominated spiroindole-pyrrolidine derivative has also been investigated for its potential in modulating neurotransmitter systems. Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, making it a candidate for treating neurological disorders such as depression and schizophrenia. These findings are particularly exciting given the growing recognition of the importance of neurotransmitter dysregulation in various diseases.
In addition to its pharmacological potential, 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine has shown promise in material science applications. The unique electronic properties of its spirocyclic structure make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Researchers are exploring ways to incorporate this compound into novel materials that could revolutionize display technologies and energy-efficient lighting solutions.
The synthesis of 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the bromine atom at the appropriate position. Advances in catalytic methods have improved the efficiency of these synthetic processes, making it more feasible to produce larger quantities of the compound for research purposes.
The role of computational chemistry in studying 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine cannot be overstated. Molecular modeling techniques have been instrumental in predicting the biological activity and binding interactions of this compound. By simulating its behavior in various biological environments, researchers can gain insights into its mechanism of action and identify potential therapeutic applications.
The future prospects for 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine are vast and promising. Ongoing research aims to expand its chemical space by developing new derivatives with enhanced pharmacological properties. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
In conclusion, 6-bromo-1,2-dihydrospiroindole-3,3'-pyrrolidine (CAS No. 1784038-91-0) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug discovery and an innovative material for advanced technological applications. As research continues to uncover new possibilities for this compound, its impact on science and industry is likely to grow exponentially.
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